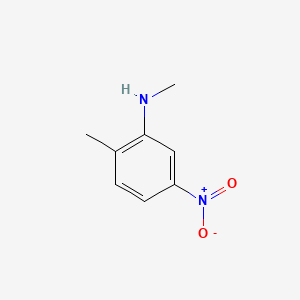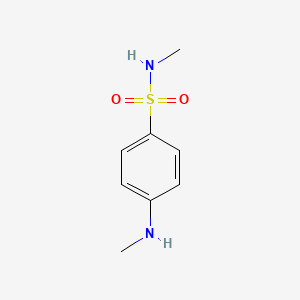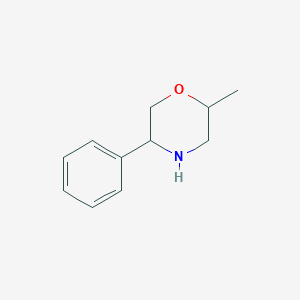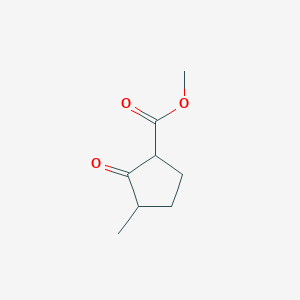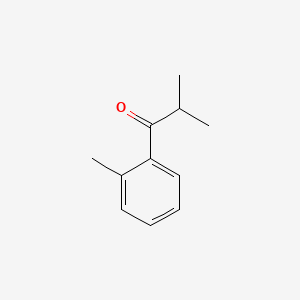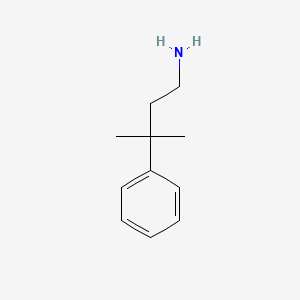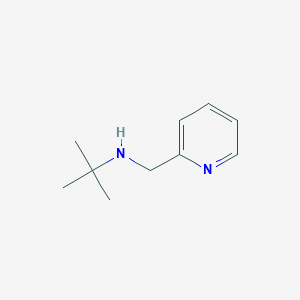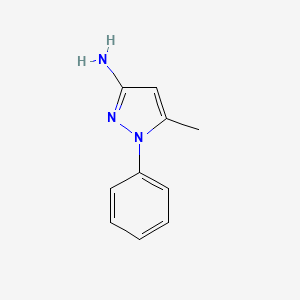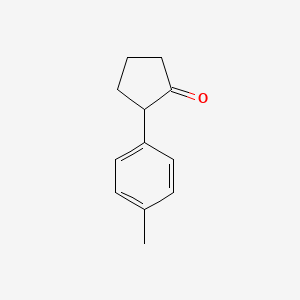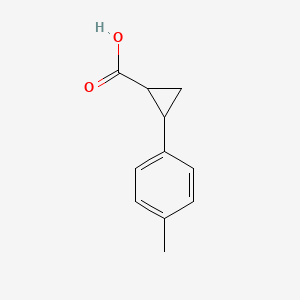![molecular formula C15H20N2O3 B3022960 5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione CAS No. 68524-21-0](/img/structure/B3022960.png)
5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione
描述
5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione is a chemical compound with the CAS Number 68524-21-0 . It has a molecular weight of 276.34 . The IUPAC name for this compound is 5-[4-(isopentyloxy)phenyl]-5-methyl-2,4-imidazolidinedione .
Molecular Structure Analysis
The InChI code for 5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione is 1S/C15H20N2O3/c1-10(2)8-9-20-12-6-4-11(5-7-12)15(3)13(18)16-14(19)17-15/h4-7,10H,8-9H2,1-3H3,(H2,16,17,18,19) . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
The melting point of 5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione is 110-111 degrees Celsius .科学研究应用
Tankyrase Inhibition in Cancer Research
5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione: has been investigated as a potential inhibitor of tankyrase enzymes (TNKS-1 and TNKS-2). These enzymes play crucial roles in cellular processes, making them attractive targets for cancer therapy . By inhibiting tankyrase activity, this compound may interfere with processes such as telomere maintenance and Wnt/β-catenin signaling, both of which are relevant in cancer progression.
Anti-Inflammatory Properties
Research suggests that this compound exhibits anti-inflammatory effects. It may modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders. Further studies are needed to elucidate its precise mechanisms .
Antioxidant Activity
Due to its chemical structure, 5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione could act as an antioxidant. Antioxidants help protect cells from oxidative stress and may contribute to overall health. Investigating its antioxidant potential could lead to novel therapeutic applications .
Neuroprotective Effects
Some studies have explored the neuroprotective properties of similar imidazolidinedione derivatives. Given its structural similarity, this compound might offer neuroprotection against oxidative damage, neuroinflammation, or neurodegenerative diseases. However, more research is needed to confirm these effects .
Antiviral Activity
Imidazolidinedione derivatives have shown promise as antiviral agents. Researchers have investigated their potential against viruses such as HIV and herpes simplex virus (HSV). While specific data on this compound are limited, it could be an interesting avenue for further exploration .
Metabolic Disorders and Insulin Sensitivity
Considering its unique structure, 5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione might influence metabolic pathways. Investigating its impact on insulin sensitivity, glucose metabolism, or lipid homeostasis could reveal valuable insights for managing metabolic disorders .
作用机制
Mode of Action
It’s worth noting that the compound is a derivative of hydantoin , which may suggest similar modes of action. Hydantoins are known to exhibit various biological activities, including anticonvulsant effects, by modulating the activity of ion channels in the nervous system.
Biochemical Pathways
Related compounds have been reported to be involved in various oncogenic pathways, such as telomeric sustentation, the hippo-signaling pathway, supervision of cell division, the uptake of glucose, and the wnt/β-catenin pathway .
未来方向
The future directions of research on 5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione could potentially involve its use in proteomics research . Additionally, similar compounds have been studied for their roles in cellular processes, which could make them suitable targets, especially in cancer .
属性
IUPAC Name |
5-methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10(2)8-9-20-12-6-4-11(5-7-12)15(3)13(18)16-14(19)17-15/h4-7,10H,8-9H2,1-3H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZJWTRKDHNKFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642224 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione | |
CAS RN |
68524-21-0 | |
| Record name | Hydantoin, 5-(p-isopentoxyphenyl)-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068524210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



